molecular formula C12H11FN2O3 B1309887 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 883541-64-8

4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Cat. No. B1309887
CAS RN: 883541-64-8
M. Wt: 250.23 g/mol
InChI Key: ADZWCBJOLPWMPT-UHFFFAOYSA-N
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Description

“4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid” is a compound used for proteomics research . It has a molecular formula of C12H11FN2O3 and a molecular weight of 250.23 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-oxadiazole ring attached to a butanoic acid group and a fluorophenyl group .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized novel compounds based on oxadiazole scaffolds, demonstrating the versatility of this chemical structure in creating potentially bioactive molecules. For instance, novel indole-based hybrid oxadiazole scaffolds with potent urease inhibitory activity were synthesized, showcasing their potential as therapeutic agents (Nazir et al., 2018). Additionally, fenbufen-based oxadiazoles have been developed, showing significant anti-inflammatory and analgesic activities with low ulcerogenic action, suggesting their potential as safer therapeutic options (Husain et al., 2009).

Biological Evaluation

The biological activities of these compounds are a significant area of interest. For example, novel derivatives containing the 1,3,4-oxadiazole moiety have been evaluated for their anticancer properties, showing promising results against various cancer cell lines (Adimule et al., 2014). In another study, compounds derived from 4-fluorobenzoic acid were screened for antifungal activities, indicating the potential for developing new antifungal agents (Koçyiğit-Kaymakçıoğlu et al., 2012).

Material Science Applications

Oxadiazole derivatives also find applications in materials science, where their unique properties are exploited for developing new materials. For instance, oxadiazole-based compounds have been synthesized for their potential use as electron transport materials in organic optoelectronic devices, highlighting the role of these molecules in enhancing device performance (Liu et al., 2007).

properties

IUPAC Name

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c13-9-6-4-8(5-7-9)12-14-10(18-15-12)2-1-3-11(16)17/h4-7H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZWCBJOLPWMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223441
Record name 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883541-64-8
Record name 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883541-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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